1-chlorohexa-2,4-diene
Overview
Description
“2,4-Hexadiene, 1-chloro-” is a chemical compound with the molecular formula C6H9Cl . It is a derivative of 2,4-Hexadiene, which is a conjugated diene . The compound has various isomers, including (E,E)- and (Z,Z)- forms .
Molecular Structure Analysis
The molecular structure of “2,4-Hexadiene, 1-chloro-” consists of a six-carbon chain with two double bonds and a chlorine atom attached to one of the carbon atoms . The exact structure can be viewed using computational chemistry tools .
Chemical Reactions Analysis
Conjugated dienes like “2,4-Hexadiene, 1-chloro-” can undergo various chemical reactions. One of the most common is the Diels-Alder reaction, which involves the formation of a six-membered ring . Other reactions include electrophilic additions, where an electrophile attacks the conjugated diene, resulting in the formation of 1,2- and 1,4-addition products .
Physical and Chemical Properties Analysis
The molecular weight of “2,4-Hexadiene, 1-chloro-” is approximately 116.589 Da . For the similar compound 2,4-Hexadiene, the molecular weight is 82.1436 . More detailed physical and chemical properties can be found in specialized databases .
Scientific Research Applications
Polymer Stabilization
The addition of HCl to 2-4 hexadiene in chlorinated solvents, such as in the stabilization of poly(vinyl chloride) (PVC), results in various chlorohexene isomers. Lewis acids like organotin chlorides can catalyze these reactions, impacting both the dehydrochlorination and isomerization of chlorohexenes. This process is significant in understanding the stabilization mechanisms of PVC polymers (Hoang, Michel, & Guyot, 1982).
Ozonization and Chemical Reactions
Chlorodienes like 1-chloro-2,4-hexadiene are selectively ozonized at non-chlorinated double bonds to produce monoozonides. These monoozonides' subsequent reactions, such as further ozonolyses and epoxidation, are crucial for understanding their chemical behavior and potential applications in organic synthesis (Griesbaum, Bandyopadhyay, & Meister, 1986).
Synthesis of Pheromones
The stereospecific synthesis of certain lactones, like those in carpenter bee pheromones, can be achieved through a sequence involving 1-chloro-2,4-hexadiene. This involves palladium-catalyzed reactions, showcasing the utility of 1-chloro-2,4-hexadiene in creating complex organic compounds (Bäckvall, Byström, & Nyström, 1985).
Gas Chromatography-Mass Spectrometry Analysis
The compound has been used in studies involving gas chromatography-mass spectrometry (GC-MS) for analyzing complex chemical reactions and product distributions. For example, reactions involving 1,4-dichloro-2-butyne and allyl bromide catalyzed by PdCl2 revealed various compounds including isomers of 1-chloro-2,4-hexadiene, illustrating its role in complex reaction analyses (Jiang, 1997).
Atmospheric Chemistry
In atmospheric chemistry, studies of the reaction of 1-chloro-2,4-hexadiene with various atmospheric oxidants like chlorine atoms and OH radicals help understand the reactivity of α,β-unsaturated carbonyl compounds in the troposphere. This has implications for understanding air quality and chemical processes in the atmosphere (Colmenar et al., 2018).
Electron-Promoted Cope Cyclization
1-Chloro-2,4-hexadiene has been studied in the context of electron-promoted Cope cyclization, a significant reaction in organic chemistry. These studies explore the impact of various substituents on the cyclization process, contributing to our understanding of reaction mechanisms in organic synthesis (Chacko & Wenthold, 2007).
Mechanism of Action
Target of Action
The primary target of 2,4-Hexadiene, 1-chloro- is the double bonds present in the compound . These double bonds are susceptible to electrophilic attack, which leads to the formation of various products .
Mode of Action
The compound interacts with its targets through a process known as electrophilic addition . This process involves the addition of a halogen or a hydrogen halide to the double bonds of the compound . The addition can occur at two different sites, leading to the formation of 1,2- and 1,4-addition products .
Biochemical Pathways
The electrophilic addition of a halogen or a hydrogen halide to 2,4-Hexadiene, 1-chloro- affects the conjugation of the double bonds . This results in the formation of various products, each with different properties . The formation of these products is influenced by the stability of the resulting carbocations, which is determined by resonance .
Pharmacokinetics
The pharmacokinetics of 2,4-Hexadiene, 1-chloro- are largely determined by the electrophilic addition process . The formation of different products during this process can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties . .
Result of Action
The electrophilic addition of a halogen or a hydrogen halide to 2,4-Hexadiene, 1-chloro- results in the formation of 1,2- and 1,4-addition products . These products have different properties and can lead to various molecular and cellular effects .
Action Environment
The action of 2,4-Hexadiene, 1-chloro- is influenced by various environmental factors. For instance, the temperature can affect the ratio of 1,2- and 1,4-addition products formed during the electrophilic addition process . At lower temperatures (below 0°C), the kinetic product (1,2-addition) is favored, while at higher temperatures (above 40°C), the thermodynamic product (1,4-addition) is favored .
Safety and Hazards
Properties
IUPAC Name |
1-chlorohexa-2,4-diene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl/c1-2-3-4-5-6-7/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAKEJHVQRBQLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956128 | |
Record name | 1-Chlorohexa-2,4-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34632-89-8 | |
Record name | 1-Chlorohexa-2,4-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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